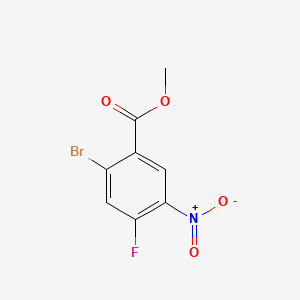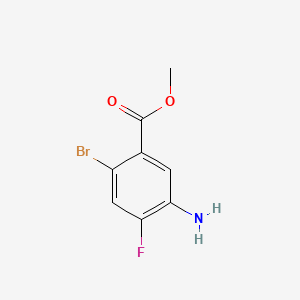![molecular formula C11H20O3 B569168 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) CAS No. 121680-73-7](/img/new.no-structure.jpg)
1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by a dioxane ring substituted with a cyclopentyloxy methyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring. The cyclopentyloxy methyl group is introduced through nucleophilic substitution reactions, where a cyclopentyl alcohol reacts with a halomethyl dioxane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxane ring or the cyclopentyloxy methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane,2-methyl-: Lacks the cyclopentyloxy methyl group, resulting in different chemical properties and reactivity.
1,3-Dioxane,2-[(methoxy)methyl]-2-methyl-: Contains a methoxy group instead of a cyclopentyloxy group, leading to variations in its chemical behavior.
Uniqueness
1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
CAS No. |
121680-73-7 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.278 |
IUPAC Name |
2-(cyclopentyloxymethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H20O3/c1-11(13-7-4-8-14-11)9-12-10-5-2-3-6-10/h10H,2-9H2,1H3 |
InChI Key |
AEGOCBSWODAHBF-UHFFFAOYSA-N |
SMILES |
CC1(OCCCO1)COC2CCCC2 |
Synonyms |
1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)



![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
